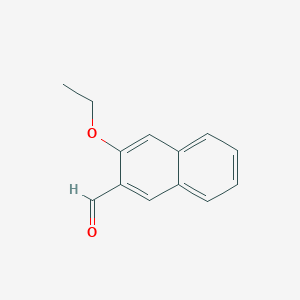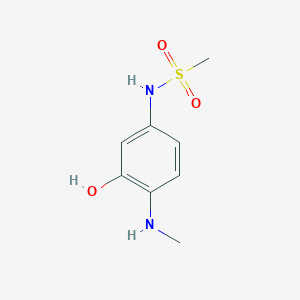
1-(1-Chloropropan-2-yl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropan-2-yl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a 1-chloropropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the alkylation of 2-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions: 1-(1-Chloropropan-2-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxypropan-2-yl)-2-fluorobenzene.
Oxidation: 1-(1-Chloropropan-2-one)-2-fluorobenzene.
Reduction: 1-(1-Propyl)-2-fluorobenzene.
科学的研究の応用
1-(1-Chloropropan-2-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(1-Chloropropan-2-yl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, its fluorine atom can form strong hydrogen bonds with active sites of enzymes, altering their activity.
類似化合物との比較
1-(1-Chloropropan-2-yl)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-(1-Chloropropan-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromopropan-2-yl)-2-fluorobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-(1-Chloropropan-2-yl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these substituents can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H10ClF |
|---|---|
分子量 |
172.63 g/mol |
IUPAC名 |
1-(1-chloropropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChIキー |
ZFQPMZBTSSHXQL-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)





![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
